N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is the RNA-dependent RNA polymerase (RdRp) of viruses . RdRp is an essential enzyme for the replication of RNA viruses, making it a promising target for antiviral therapeutics .
Mode of Action
This compound specifically targets the RdRp of both respiratory syncytial virus (RSV) and influenza A virus . It inhibits the RdRp activity, thereby preventing the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the RdRp, it disrupts the replication process of the virus, leading to a decrease in viral load .
Pharmacokinetics
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, suggesting good bioavailability .
Result of Action
The inhibition of RdRp by this compound results in a significant reduction in viral replication . This leads to a decrease in viral load, potentially alleviating the symptoms of viral infections .
Preparation Methods
The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves the reaction of 2-phenyl-1H-indole-3-thiol with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be compared with other indole derivatives such as:
N-(2-(1H-indol-3-yl)ethyl)benzamide: Similar structure but lacks the phenylthio group, which may result in different biological activities.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds also contain the indole-thio linkage but differ in the acetamide group, affecting their chemical reactivity and biological properties.
The unique combination of the indole core and the phenylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(18-11-5-2-6-12-18)24-15-16-27-22-19-13-7-8-14-20(19)25-21(22)17-9-3-1-4-10-17/h1-14,25H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVXQBOKCDEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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